

Application Notes and Protocols for Intracellular Nitric Oxide Imaging using NR-NO2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NR-NO2

Cat. No.: B12377584

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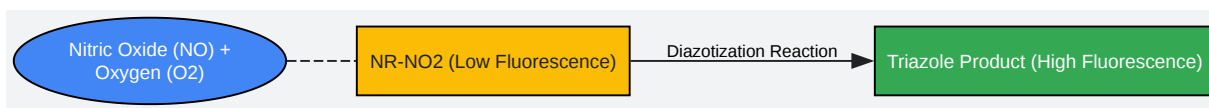
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The transient nature and low physiological concentrations of NO make its direct and real-time detection in living cells a significant challenge. This document provides detailed application notes and protocols for the use of **NR-NO2**, a Nile Red-based fluorescent probe, for the sensitive and specific imaging of intracellular nitric oxide. **NR-NO2** offers far-red fluorescence emission, minimizing autofluorescence from biological samples, and is suitable for both one-photon and two-photon microscopy, enabling deeper tissue imaging.

Mechanism of Action

NR-NO2 is designed with a Nile Red fluorophore backbone, which is initially in a low-fluorescence state. The probe incorporates an o-phenylenediamine moiety that acts as a specific recognition site for nitric oxide. In the presence of NO and oxygen, the o-phenylenediamine group undergoes a diazotization reaction to form a highly fluorescent triazole derivative. This reaction leads to a significant "turn-on" fluorescence response in the far-red region of the spectrum, allowing for the sensitive detection of NO.



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Caption: Reaction mechanism of the **NR-NO2** probe with nitric oxide.

Quantitative Data

The following table summarizes the key photophysical and performance characteristics of the **NR-NO2** probe for the detection of nitric oxide.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~580 nm (One-photon)	
~820 nm (Two-photon)	[1]	
Emission Maximum (λ_{em})	~650 nm (after reaction with NO)	[1]
Quantum Yield	Significant increase upon NO binding	[2]
Limit of Detection (LOD)	46 nM	
Response Time	< 180 seconds	
Specificity	High for NO over other ROS/RNS	

Selectivity of NR-NO2: The fluorescence response of **NR-NO2** was tested against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) to ensure its high selectivity for nitric oxide.

Interfering Species	Fluorescence Response
Peroxynitrite (ONOO ⁻)	Minimal
Superoxide (O ₂ ⁻)	Minimal
Hydrogen Peroxide (H ₂ O ₂)	Minimal
Hypochlorite (OCl ⁻)	Minimal
Nitric Oxide (NO)	Strong

Experimental Protocols

Required Materials

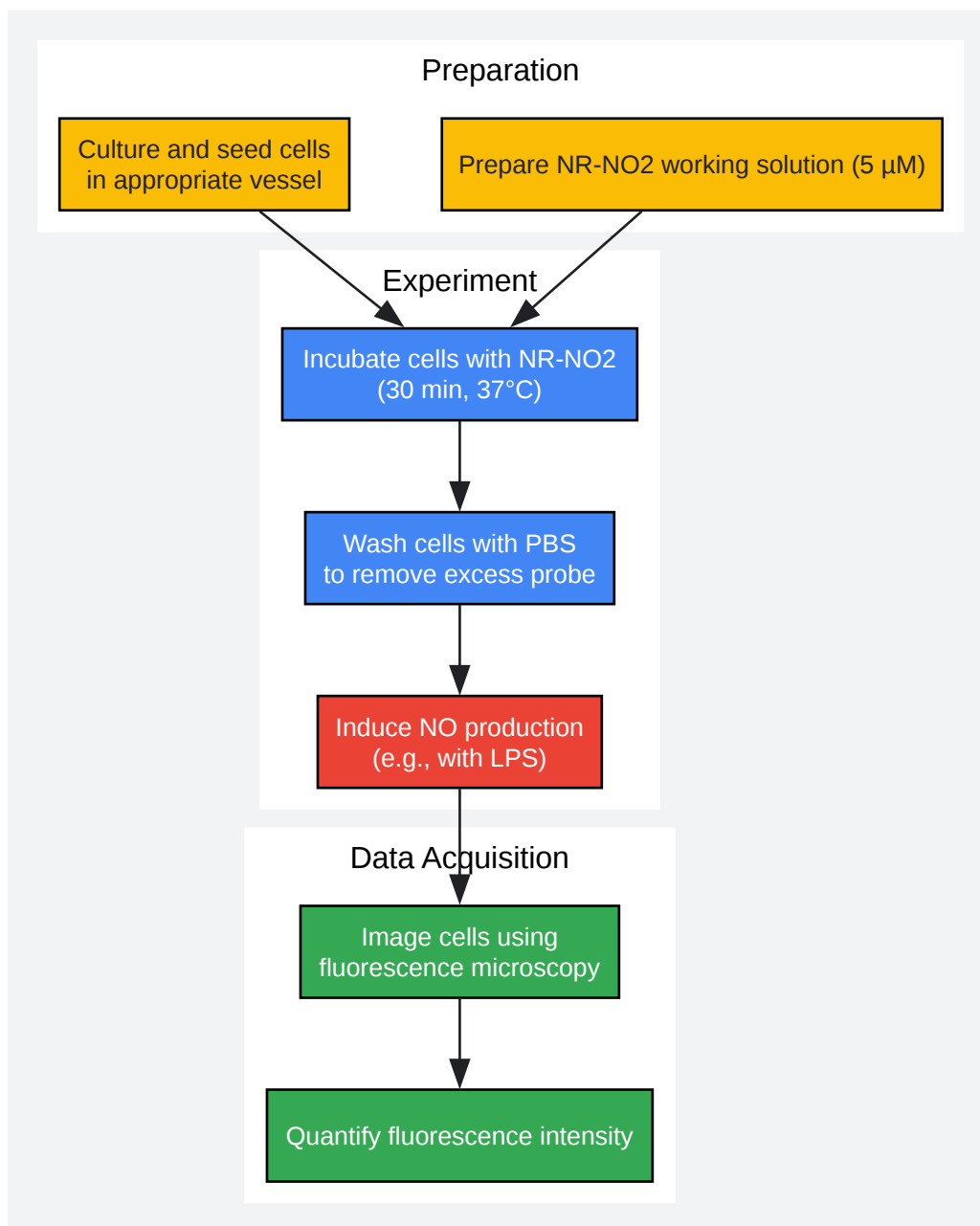
- **NR-NO2** fluorescent probe
- Dimethyl sulfoxide (DMSO, anhydrous)
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Cell line of interest (e.g., RAW 264.7 macrophages)
- Lipopolysaccharide (LPS) for NO induction (optional)
- Nitric oxide donor (e.g., SNAP or DEA/NONOate) for positive control (optional)
- Fluorescence microscope with appropriate filter sets (e.g., TRITC or Cy5)
- 96-well black, clear-bottom microplates for quantitative analysis

Preparation of Reagents

- **NR-NO2** Stock Solution (1 mM): Dissolve the required amount of **NR-NO2** powder in anhydrous DMSO to prepare a 1 mM stock solution. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

- **NR-NO2 Working Solution (5 μ M):** On the day of the experiment, dilute the 1 mM **NR-NO2** stock solution in serum-free cell culture medium or PBS to a final working concentration of 5 μ M.

Experimental Workflow



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Caption: General workflow for intracellular nitric oxide imaging with **NR-NO2**.

Detailed Protocol for Intracellular NO Imaging in RAW 264.7 Macrophages

- Cell Culture:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed the cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate) and allow them to adhere overnight.
- Probe Loading:
 - Remove the culture medium and wash the cells once with warm PBS.
 - Add the 5 µM **NR-NO2** working solution to the cells.
 - Incubate for 30 minutes at 37°C.
- Washing:
 - Remove the **NR-NO2** loading solution and wash the cells twice with warm PBS to remove any excess probe.
 - Add fresh, pre-warmed cell culture medium or PBS to the cells.
- Induction of Endogenous Nitric Oxide Production:
 - To stimulate endogenous NO production, treat the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL in cell culture medium.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Incubate the cells for 6-24 hours at 37°C.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., for TRITC or Cy5, with excitation around 560-580 nm and emission collection above 610 nm).

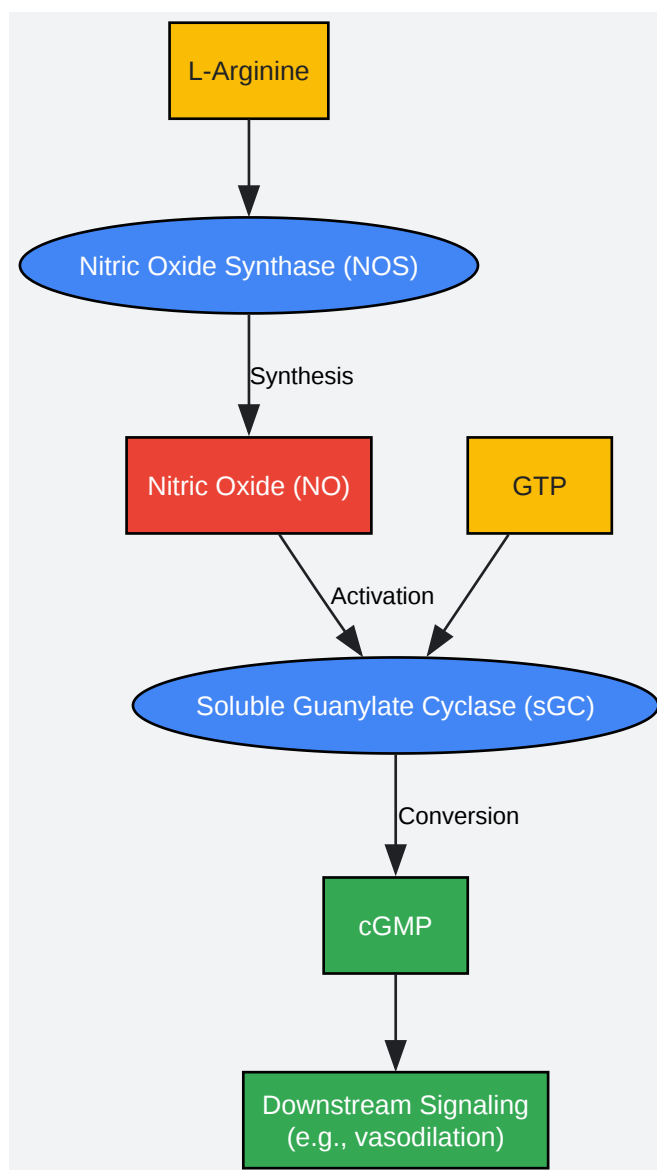
- For two-photon microscopy, use an excitation wavelength of approximately 820 nm and collect emission between 620-700 nm.[\[1\]](#)
- Acquire images at different time points after stimulation to monitor the dynamics of NO production.
- For quantitative analysis, measure the mean fluorescence intensity of the cells using appropriate software (e.g., ImageJ).

Controls

- Negative Control: Cells loaded with **NR-NO2** but not stimulated with an NO inducer. This will establish the baseline fluorescence of the probe.
- Positive Control: Cells loaded with **NR-NO2** and treated with a known NO donor (e.g., 100 μ M SNAP or DEA/NOOate) for 30 minutes before imaging. This will confirm the responsiveness of the probe.

Nitric Oxide Signaling Pathway

Nitric oxide is synthesized by nitric oxide synthase (NOS) enzymes from L-arginine. It then diffuses to target cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events.



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Caption: Simplified nitric oxide signaling pathway.

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Incomplete removal of excess probe	Increase the number of washing steps with PBS after probe loading.
Autofluorescence of cells or medium	Use phenol red-free medium for imaging. Ensure proper filter sets are used to minimize bleed-through.	
No or weak fluorescence signal	Inefficient probe loading	Optimize probe concentration and incubation time. Ensure the probe is not degraded by improper storage.
Low or no NO production	Confirm the activity of the NO inducer. Use a positive control with an NO donor. Check cell health and passage number.	
Photobleaching	Excessive light exposure	Reduce the intensity and duration of the excitation light. Use a more sensitive camera or detector. For live-cell imaging, acquire images at longer intervals.
Cell toxicity	High concentration of NR-NO2 or DMSO	Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of the probe. Ensure the final DMSO concentration in the medium is below 0.5%.

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